molecular formula C22H23NO6 B2508765 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 845653-99-8

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No. B2508765
CAS RN: 845653-99-8
M. Wt: 397.427
InChI Key: OURCZASWIHGLNM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate, also known as XMD8-92, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of a specific enzyme, which plays a crucial role in the development and progression of various diseases.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate:

Pharmacological Research

This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy and safety as a therapeutic agent, particularly focusing on its anti-inflammatory, analgesic, and muscle relaxant effects. These studies aim to develop new medications or improve existing treatments for various conditions, including chronic pain and muscle spasms .

Biochemical Pathway Analysis

In biochemical research, this compound is used to study specific metabolic and signaling pathways. By observing how it interacts with enzymes and receptors, scientists can gain insights into the mechanisms of action of similar compounds. This helps in understanding disease processes and identifying potential targets for drug development.

Toxicological Studies

Toxicologists use this compound to assess its safety profile and potential toxic effects. These studies involve evaluating its impact on various biological systems, including the liver, kidneys, and nervous system. The data obtained can inform regulatory decisions and ensure the safe use of the compound in pharmaceuticals and other applications .

properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-11-12-16-19(13-15)27-14(3)21(20(16)24)29-18-10-8-7-9-17(18)26-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCZASWIHGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

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